molecular formula C20H28N2O3 B5523199 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

Katalognummer: B5523199
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: DKHCJDIPAZHBCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as JP-8, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. JP-8 is a spirocyclic compound that contains a diazaspirodecane core, which is a unique structural feature that is not commonly found in other drugs. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

Research has explored the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives structurally related to 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, for their potential antihypertensive effects. These compounds have been tested for their ability to lower blood pressure through mechanisms involving adrenergic receptor blocking. Such studies contribute to the understanding of how structural modifications of diazaspiro[4.5]decanone derivatives influence their biological activity, specifically their antihypertensive properties (Caroon et al., 1981).

Anticonvulsant Agents

Another line of research has focused on the synthesis and evaluation of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. These studies aim to understand the structure–activity relationship (SAR) of these compounds, offering insights into their potential use as treatments for seizure disorders. Such research is vital for developing new therapeutic options for epilepsy and other seizure-related conditions (Madaiah et al., 2012).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, which share a structural motif with the compound , has provided insights into their supramolecular arrangements. These studies not only offer an understanding of the structural properties of these compounds but also highlight the potential applications in designing new materials with specific molecular interactions (Graus et al., 2010).

CCR8 Antagonists

Further research has identified derivatives of 3,9-diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their use in treating chemokine-mediated diseases, especially respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This line of research highlights the therapeutic potential of diazaspiro[4.5]decanone derivatives in immunological and inflammatory conditions (Norman, 2007).

Eigenschaften

IUPAC Name

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-21-16-20(15-19(21)24)10-12-22(13-11-20)18(23)9-6-14-25-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHCJDIPAZHBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CCCOC3=CC=CC=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.